molecular formula C12H14N4 B1303133 N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine CAS No. 320424-61-1

N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine

Cat. No. B1303133
M. Wt: 214.27 g/mol
InChI Key: OEFGVUAVFLCYRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyrimidine derivatives has been explored in the provided studies. For instance, a labeled pyrimidine derivative was synthesized using nitration and intramolecular oxidative cyclization, which is useful for mechanistic investigations . Another study reported the synthesis of a pyridine-containing aromatic diamine monomer through a modified Chichibabin reaction, followed by reduction, which was then used to create polyimides . Novel pyrimidine triamine and diamine compounds were synthesized from formimidamide or 4-(dimethylamino) benzimidamide, aiming to develop potential antimicrobial agents . Additionally, thiazolo[3,2-a]pyrimidine derivatives were synthesized via base-catalyzed cyclocondensation , and modifications of the Biginelli reaction were used to create methyl- and dimethyl-nitrophenyl-tetrahydropyrimidines . Lastly, mononuclear cyclopalladated pyrimidine derivatives were synthesized from dimeric species .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectral analyses were employed to characterize the novel pyrimidine triamine and diamine compounds . Similarly, IR, 1H NMR, 13C NMR spectra, and elemental analysis were used to characterize the thiazolo[3,2-a]pyrimidine derivatives, with their structures further confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The studies provided insights into the chemical reactivity of the synthesized pyrimidine derivatives. For example, the thermal reaction of a labeled N-oxide with various nucleophiles led to the formation of different compounds, and the generation of nitric oxide (NO) or NO-related species was observed in reactions with N-acetylcysteamine . The synthesized pyrimidine triamine and diamine compounds were screened for antimicrobial activity, showing significant inhibition against various bacteria and fungi . The study on 6-methyl- and 1,6-dimethyl-5-nitro-4-phenyl-tetrahydropyrimidines explored chemical conversions involving different functional groups of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively analyzed. The pyridine-containing polyimides exhibited good solubility in common organic solvents, excellent thermal stability, and outstanding mechanical properties, along with low dielectric constants . The magnetic behavior of the crystalline pyrimidine radicals was studied, revealing a combination of spin pairing and paramagnetic behavior . The crystal structure of the thiazolo[3,2-a]pyrimidine derivatives was stabilized by various weak interactions, including hydrogen bonding and π-π interactions .

Scientific Research Applications

  • Aggregation Behavior Study

    • Field : Physical Chemistry
    • Application Summary : The compound 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), which has a similar structure to the one you mentioned, has been used to study aggregation behavior .
    • Method : DMP was synthesized by substituting all the amine hydrogens of 4-aminophthalimide (AP) with methyl groups. The systems were characterized by field emission scanning electron microscopy (FESEM). The photophysical behavior of these systems was investigated in molecular as well as aggregated forms .
    • Results : The study found that while AP-aggregates exhibit a blue-shifted absorption band, DMP-aggregates exhibit a red-shifted absorption band. This indicates the formation of H and J aggregates for AP and DMP, respectively .
  • Synthesis of Imidazoles

    • Field : Organic & Biomolecular Chemistry
    • Application Summary : Imidazoles, which can be synthesized from compounds similar to the one you mentioned, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
    • Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • Results : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
  • Biological Evaluation

    • Field : Biochemistry
    • Application Summary : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .
    • Method : The new heterocycles underwent thorough characterization and evaluation for antibacterial activity .
    • Results : Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
  • Melt-Castable Explosives

    • Field : Chemical Engineering
    • Application Summary : A compound similar to the one you mentioned, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, was used in the synthesis of promising melt-castable explosives .
    • Method : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 h. Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .
    • Results : One of the synthesized compounds has promising melting point and thermal stability and can be considered as a potential melt-castable explosive .
  • Antimicrobial Activity

    • Field : Biochemistry
    • Application Summary : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity .
    • Method : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
    • Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
  • Catalyst for Acylation Reactions

    • Field : Organic Chemistry
    • Application Summary : 4-(Dimethylamino)pyridine (DMAP), a compound similar to the one you mentioned, is a highly versatile nucleophilic catalyst for acylation reactions and esterifications .
    • Method : DMAP is employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .
    • Results : DMAP has been found to be a highly effective catalyst for a variety of reactions .
  • Indole Derivatives

    • Field : Biochemistry
    • Application Summary : Indole derivatives, which can be synthesized from compounds similar to the one you mentioned, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : The review highlights the synthesis of a variety of indole derivatives .
    • Results : These compounds have shown promising results in various biological applications .
  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application Summary : Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .
    • Method : The review highlights the synthesis of a variety of heterocyclic compounds using hydrazonoyl halides .
    • Results : These compounds have shown promising results in various applications .
  • Synthesis of High-Performance Energetic Materials

    • Field : Chemical Engineering
    • Application Summary : A compound similar to the one you mentioned, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, was used in the synthesis of promising high-performance energetic materials .
    • Method : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 h. Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .
    • Results : One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential high-performance energetic material .

Safety And Hazards

The specific safety and hazards associated with “N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine” are not detailed in the retrieved sources. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

4-N,4-N-dimethyl-5-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFGVUAVFLCYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376972
Record name N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine

CAS RN

320424-61-1
Record name N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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